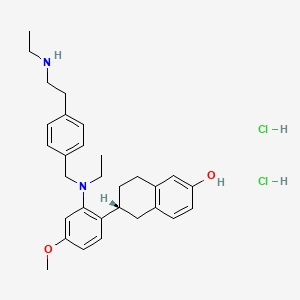
5-Fluoro-4-hydroxyquinoline PB-22
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-4-hydroxyquinoline PB-22 is a synthetic cannabinoid that has gained attention in recent years due to its structural similarity to other well-known synthetic cannabinoids such as JWH-018 and AM2201 . It is characterized by the presence of a quinolinyl ester moiety, which distinguishes it from other synthetic cannabinoids that typically contain a naphthylacyl group . This compound has been detected in various herbal blends and is known for its potent psychoactive effects .
Métodos De Preparación
The synthesis of 5-Fluoro-4-hydroxyquinoline PB-22 involves several steps, starting with the preparation of the quinolinyl ester intermediate. The synthetic route typically includes the following steps :
Formation of the quinolinyl ester: This involves the reaction of quinoline with an appropriate esterifying agent under acidic conditions.
Introduction of the fluorine atom: The fluorine atom is introduced through a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Final assembly: The final step involves the coupling of the fluorinated quinolinyl ester with an indole derivative to form the desired product.
Análisis De Reacciones Químicas
5-Fluoro-4-hydroxyquinoline PB-22 undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized to form various metabolites, including hydroxylated and carboxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: Substitution reactions, particularly involving the fluorine atom, can yield a variety of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions are typically hydroxylated, carboxylated, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
5-Fluoro-4-hydroxyquinoline PB-22 has several scientific research applications, including :
Chemistry: It is used as a reference standard in analytical chemistry for the identification and differentiation of synthetic cannabinoids.
Biology: Research on its metabolism and biological effects helps in understanding the pharmacokinetics and toxicology of synthetic cannabinoids.
Medicine: While not used therapeutically, studies on this compound contribute to the broader understanding of cannabinoid receptor interactions and potential therapeutic targets.
Industry: It is used in the development of analytical methods for the detection of synthetic cannabinoids in various matrices.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-4-hydroxyquinoline PB-22 involves its interaction with cannabinoid receptors, primarily CB1 and CB2 . Upon binding to these receptors, it mimics the effects of natural cannabinoids, leading to psychoactive effects. The molecular targets and pathways involved include the activation of G-protein coupled receptors, which subsequently influence various intracellular signaling pathways .
Comparación Con Compuestos Similares
5-Fluoro-4-hydroxyquinoline PB-22 is structurally similar to other synthetic cannabinoids such as JWH-018 and AM2201 . it is unique due to the presence of the quinolinyl ester moiety, which is not found in the other compounds . This structural difference may influence its binding affinity and potency at cannabinoid receptors .
Similar Compounds
JWH-018: A first-generation synthetic cannabinoid with a naphthylacyl group.
AM2201: A second-generation synthetic cannabinoid with a fluorinated naphthylacyl group.
PB-22: A non-fluorinated analog of this compound with similar structural features.
Propiedades
IUPAC Name |
quinolin-4-yl 1-(5-fluoropentyl)indole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O2/c24-13-6-1-7-15-26-16-19(17-8-3-5-11-21(17)26)23(27)28-22-12-14-25-20-10-4-2-9-18(20)22/h2-5,8-12,14,16H,1,6-7,13,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYDJIOQSQDDAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)OC(=O)C3=CN(C4=CC=CC=C43)CCCCCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101345199 |
Source


|
| Record name | 4-Quinolinyl 1-(5-fluoropentyl)-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101345199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1797132-65-0 |
Source


|
| Record name | 4-Quinolinyl 1-(5-fluoropentyl)-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101345199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-Dihydropyrimido[4,5-d]pyrimidin-2-ol](/img/structure/B568707.png)




![5-[[3-(2-Carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid](/img/structure/B568721.png)
![(alphaR)-2-Chloro-alpha-[(phenylsulfonyl)oxy]-benzeneacetic Acid Ethyl Ester](/img/structure/B568722.png)
![4-[(6-Chloro-3-pyridinyl)amino]cyclohexanone](/img/structure/B568723.png)
![2-[[(6-Chloro-3-pyridinyl)methyl]amino]cyclopentanecarbonitrile](/img/structure/B568724.png)

